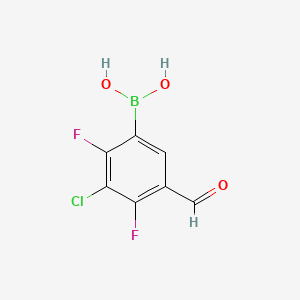

(3-Chloro-2,4-difluoro-5-formylphenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-Chloro-2,4-difluoro-5-formylphenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, fluorine, and formyl groups. The combination of these substituents imparts distinct chemical properties, making it a valuable reagent in various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of (3-Chloro-2,4-difluoro-5-formylphenyl)boronic acid typically involves the following steps:

Hydroboration: The addition of a boron-hydrogen bond over an alkene or alkyne to form the corresponding alkyl or alkenylborane.

Oxidative Dehydroborylation: This method employs a sacrificial aldehyde to revert back to the mono-borylated alkene.

Suzuki-Miyaura Coupling: This widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction uses organoboron reagents under mild and functional group-tolerant conditions.

Analyse Chemischer Reaktionen

(3-Chloro-2,4-difluoro-5-formylphenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or alcohols.

Reduction: The formyl group can be reduced to an alcohol or further to a hydrocarbon.

Substitution: The chlorine and fluorine substituents can participate in nucleophilic substitution reactions.

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts and organoboron reagents.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include biaryl compounds, boronic esters, and substituted phenyl derivatives .

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition:

(3-Chloro-2,4-difluoro-5-formylphenyl)boronic acid has been identified as an effective inhibitor of serine proteases and kinases. These enzymes are critical in various biological processes, including signal transduction and metabolic regulation. By inhibiting these enzymes, the compound can be used to explore enzyme mechanisms and develop targeted inhibitors for therapeutic purposes .

Anticancer Research:

Studies indicate that boronic acid derivatives exhibit potential anticancer properties. This compound may inhibit tumor growth by inducing apoptosis in cancer cells and interfering with cell cycle progression. Its ability to modulate cellular pathways makes it a candidate for further investigation in cancer therapeutics .

Pharmaceutical Applications

Drug Development:

The unique properties of this compound make it valuable in pharmaceutical research. It serves as a building block for synthesizing novel drug candidates aimed at treating various diseases, including diabetes and metabolic disorders. Its use in developing enzyme inhibitors highlights its potential as a therapeutic agent .

Metabolic Disorders:

Research has shown that boronic acids can modulate plasma levels of free fatty acids and influence glucose metabolism. This makes this compound a candidate for treating conditions such as insulin resistance and type 2 diabetes .

Industrial Applications

Material Science:

In industrial settings, this compound is utilized to synthesize advanced materials with specific properties. Its reactivity allows for the development of polymers and electronic components that meet particular performance criteria.

Case Study 1: Anticancer Activity

A study explored the anticancer effects of boronic acid derivatives on various cancer cell lines. The results indicated that this compound significantly reduced cell viability through apoptosis induction mechanisms.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of specific kinases by this boronic acid derivative demonstrated its potential as a lead compound for developing drugs targeting signaling pathways involved in cancer progression.

Wirkmechanismus

The mechanism of action of (3-Chloro-2,4-difluoro-5-formylphenyl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group forms reversible covalent bonds with active site serine residues in enzymes, inhibiting their activity. This interaction is crucial in the development of enzyme inhibitors for therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

(3-Chloro-2,4-difluoro-5-formylphenyl)boronic acid can be compared with other boronic acid derivatives such as:

3-Formylphenylboronic acid: Similar in structure but lacks the chlorine and fluorine substituents.

4-Formylphenylboronic acid: Another structural isomer with different substitution patterns.

2,5-Difluoro-4-formylphenylboronic acid: Contains similar substituents but with different positions on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other boronic acid derivatives .

Eigenschaften

IUPAC Name |

(3-chloro-2,4-difluoro-5-formylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BClF2O3/c9-5-6(10)3(2-12)1-4(7(5)11)8(13)14/h1-2,13-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPAWJHJAYSBCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1F)Cl)F)C=O)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BClF2O3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.37 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.